![molecular formula C19H15N5O3S B2492096 N-((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamid CAS No. 1903764-72-6](/img/structure/B2492096.png)
N-((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a useful research compound. Its molecular formula is C19H15N5O3S and its molecular weight is 393.42. The purity is usually 95%.
BenchChem offers high-quality N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has shown promising anticancer properties in several studies. For instance:
- It has been evaluated against various cancer cell lines such as SNB-19 and OVCAR-8, demonstrating significant growth inhibition rates .
- The mechanism of action may involve interference with cellular signaling pathways associated with cancer proliferation.
Antimicrobial Properties
Research indicates that derivatives of this compound possess antibacterial and antifungal activities:
- Compounds containing similar triazole structures have exhibited broad-spectrum antibacterial effects .
- Specific derivatives have been tested against pathogens such as Mycobacterium smegmatis, showing effective minimum inhibitory concentrations (MICs) .
Anti-inflammatory Effects
Some studies suggest that this compound may also have anti-inflammatory properties:
- The presence of the benzo[dioxine] moiety is linked to reduced inflammatory responses in cellular models .
Case Studies and Research Findings
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound.
Result of Action
The diverse pharmacological activities of similar compounds suggest that the compound may have a wide range of effects at the molecular and cellular levels .
Biologische Aktivität
The compound N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features multiple heterocycles, including triazole and pyridazine moieties, which are known for their diverse biological properties. The synthesis typically involves multi-step processes that include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and suitable nitriles.
- Pyridazine Ring Construction : Further cyclization with appropriate reagents leads to the formation of the pyridazine structure.
- Dihydrobenzo[dioxine] Formation : The final steps involve constructing the benzo[dioxine] framework through specific coupling reactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant cytotoxicity against various cancer cell lines:
- A549 (Lung Cancer) : IC50 = 1.06 ± 0.16 μM
- MCF-7 (Breast Cancer) : IC50 = 1.23 ± 0.18 μM
- HeLa (Cervical Cancer) : IC50 = 2.73 ± 0.33 μM
These values indicate potent activity compared to established anticancer agents like Foretinib (IC50 = 0.019 μM) .
The compound is believed to exert its effects through multiple mechanisms:
- Enzyme Inhibition : It selectively inhibits c-Met kinase, a receptor tyrosine kinase implicated in cancer progression.
- Induction of Apoptosis : Studies suggest that it triggers late apoptosis in cancer cells and can arrest the cell cycle at the G0/G1 phase .
Other Biological Activities
In addition to its anticancer properties, derivatives related to this compound have shown promise in other areas:
- Antimicrobial Activity : Various triazole derivatives exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes .
- Anti-inflammatory Effects : Some compounds in this class have been noted for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Compound | Activity Type | Cell Line | IC50 (μM) |
---|---|---|---|
12e | Anticancer | A549 | 1.06 ± 0.16 |
12e | Anticancer | MCF-7 | 1.23 ± 0.18 |
12e | Anticancer | HeLa | 2.73 ± 0.33 |
Related | Antimicrobial | Various | Moderate |
Related | Anti-inflammatory | Various | Significant |
Notable Research Findings
- A study evaluated a series of triazolo-pyridazine derivatives for their cytotoxicity against several cancer cell lines and found that compounds similar to N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide exhibited significant inhibitory activity against c-Met kinase .
- Another investigation into the structure-activity relationship (SAR) of triazole derivatives revealed that modifications in substituents could enhance anticancer efficacy while maintaining low toxicity towards normal cells .
Eigenschaften
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(12-3-1-4-14-18(12)27-9-8-26-14)20-11-17-22-21-16-7-6-13(23-24(16)17)15-5-2-10-28-15/h1-7,10H,8-9,11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVMBZUDNNVMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.